Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate
Description
Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate is a synthetic organic compound featuring a central 1,3-diazinan-4-yl ring substituted with hydroxy, oxo, trifluoromethyl, and 4-propoxybenzoyl groups. The benzoate ester moiety at the 4-position further enhances its structural complexity.
Properties
Molecular Formula |
C23H23F3N2O6 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate |
InChI |
InChI=1S/C23H23F3N2O6/c1-3-12-34-16-10-8-14(9-11-16)19(29)17-18(13-4-6-15(7-5-13)20(30)33-2)27-21(31)28-22(17,32)23(24,25)26/h4-11,17-18,32H,3,12H2,1-2H3,(H2,27,28,31) |
InChI Key |
BUIIKNLRUVDFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate typically involves multiple steps:
Formation of the Diazinan Ring: The initial step involves the formation of the diazinan ring through a cyclization reaction. This can be achieved by reacting appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Benzoylation: The benzoyl group is added through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification to form the benzoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties, which can stabilize interactions with proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares core motifs with several methyl benzoate derivatives but diverges in heterocyclic architecture and substituents. Key comparisons include:
Key Observations:
- Heterocyclic Core : The target compound’s 1,3-diazinan ring differs from the 1,3,5-triazine rings in analogs. Diazinanes are less rigid and may confer distinct conformational flexibility, impacting binding interactions .
- Substituents : The 4-propoxybenzoyl group enhances lipophilicity compared to methoxy or ethoxy groups in metsulfuron-methyl. The trifluoromethyl group improves metabolic stability, a common strategy in agrochemical design .
- Functional Groups : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target lacks a urea/sulfonyl bridge, suggesting a divergent mechanism of action.
Biological Activity
Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a diazinan core with various functional groups that contribute to its biological activity. The molecular formula is C₁₈H₁₈F₃N₃O₃, and it has a molecular weight of approximately 377.35 g/mol. The presence of trifluoromethyl and propoxybenzoyl groups enhances its lipophilicity and biological interactions.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In a study evaluating its efficacy in an animal model, the compound demonstrated a reduction in paw edema in response to inflammatory stimuli.
Table 1: Anti-inflammatory Efficacy of this compound
| Compound | Dose (mg/kg) | Paw Diameter (mm) | % Inhibition |
|---|---|---|---|
| Control | - | 5.00 | - |
| Standard | 100 | 3.26 | 34.80 |
| Test Compound | 30 | 3.48 | 30.40 |
The above data illustrates that the test compound significantly reduced paw diameter compared to the control group, indicating its potential as an anti-inflammatory agent .
The mechanism by which this compound exerts its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to decreased production of inflammatory mediators like prostaglandins and leukotrienes.
3. Case Studies and Research Findings
A series of studies have been conducted to evaluate the pharmacological properties of this compound:
- Study on Pain Relief : A patent describes the use of naphthyridine derivatives, including this compound, for pain relief in patients, suggesting its potential application in analgesic therapies .
- In Vivo Studies : In vivo experiments have shown that the compound can effectively reduce inflammatory responses in animal models, supporting its therapeutic potential in treating conditions characterized by inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
